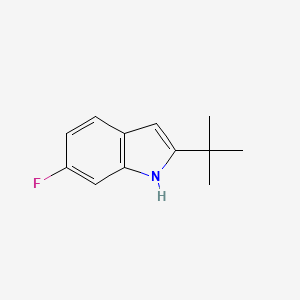

2-(tert-Butyl)-6-fluoro-1H-indole

Description

Properties

Molecular Formula |

C12H14FN |

|---|---|

Molecular Weight |

191.24 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoro-1H-indole |

InChI |

InChI=1S/C12H14FN/c1-12(2,3)11-6-8-4-5-9(13)7-10(8)14-11/h4-7,14H,1-3H3 |

InChI Key |

XXFJXDQNKTXIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)F |

Origin of Product |

United States |

Reactivity and Functionalization Chemistry of 2 Tert Butyl 6 Fluoro 1 H Indole

C-H Bond Functionalization and Late-Stage Functionalization Strategies

C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. This approach is particularly relevant in late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence, enabling rapid access to analogs and derivatives. nih.gov For a molecule like 2-(tert-butyl)-6-fluoro-1H-indole, these strategies offer a direct path to novel compounds with potentially enhanced biological activities.

Iridium-Catalyzed Borylation for Indole (B1671886) Functionalization

Iridium-catalyzed C-H borylation is a robust method for introducing a boronate ester group onto an aromatic or heteroaromatic ring. nih.govnih.gov This transformation is highly valued for its ability to create versatile intermediates that can participate in a wide range of subsequent cross-coupling reactions. The use of an iridium catalyst, often in conjunction with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), facilitates the reaction with borane (B79455) reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

For this compound, iridium-catalyzed borylation is expected to proceed with high regioselectivity. The directing effects of the indole nitrogen and the steric hindrance imposed by the tert-butyl group at the C2 position would likely favor borylation at the C7 position of the indole ring. This selective functionalization provides a key intermediate for the synthesis of more complex indole derivatives.

Table 1: Key Aspects of Iridium-Catalyzed Borylation

| Feature | Description |

| Catalyst | Typically [Ir(OMe)COD]₂ with a bidentate ligand (e.g., dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) |

| Key Advantage | High regioselectivity and functional group tolerance |

| Intermediate | Versatile aryl or heteroaryl organoboronate esters |

Direct Metalation and Halogen-Metal Exchange for Selective Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic compounds, facilitated by a directing metalation group (DMG). baranlab.orgwikipedia.org In the context of indoles, the nitrogen atom can act as a DMG, directing a strong base like n-butyllithium to deprotonate an adjacent C-H bond. For this compound, the N-H proton is the most acidic and would be preferentially removed by a strong base. Subsequent treatment with an electrophile would lead to N-functionalization. To achieve C-H metalation on the carbocyclic ring, protection of the indole nitrogen is necessary. With an N-protected derivative, directed metalation would likely occur at the C7 position due to the directing influence of the protected nitrogen and the steric hindrance at C2.

Halogen-metal exchange offers an alternative route to generate a lithiated indole species. ias.ac.inmt.com This reaction involves the treatment of a halogenated indole with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. This method is particularly useful for introducing functionality at positions that are not easily accessible through direct deprotonation. For instance, if a bromine or iodine atom were introduced at a specific position on the this compound ring, subsequent halogen-metal exchange would provide a regiospecifically lithiated intermediate ready to react with various electrophiles.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic and heteroaromatic compounds. libretexts.org The indole nucleus is electron-rich and generally undergoes facile electrophilic substitution, with the C3 position being the most reactive site. nih.govstackexchange.com

Influence of Fluorine and tert-Butyl on Electrophilic Attack Regioselectivity

The presence of the fluorine atom at the C6 position and the tert-butyl group at the C2 position significantly modulates the regioselectivity of electrophilic attack on the this compound ring.

Fluorine at C6: Fluorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated through resonance (+M effect), which is an ortho, para-directing effect. The interplay of these two effects influences the reactivity and regioselectivity. The deactivating inductive effect is generally stronger for halogens.

tert-Butyl at C2: The tert-butyl group is an alkyl group and is considered to be weakly activating through an inductive effect and hyperconjugation. stackexchange.comucla.edu More importantly, its large steric bulk hinders electrophilic attack at the adjacent C3 position. While the C3 position is electronically the most favored site for electrophilic attack in unsubstituted indoles, the steric hindrance from the C2-tert-butyl group can redirect the electrophile to other positions on the indole ring.

Considering these factors, electrophilic substitution on this compound is likely to occur at the C3 position if the electrophile is small enough to overcome the steric hindrance. However, for bulkier electrophiles, attack at other positions, such as C4 or C5, might be observed, influenced by the electronic effects of the fluorine atom. For instance, nitration of tert-butylbenzene (B1681246) yields a significant amount of the para product, demonstrating the directing effect of the tert-butyl group. stackexchange.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Regioselectivity |

| Fluorine | C6 | -I (deactivating), +M (ortho, para-directing) | Minimal | Deactivates the benzene ring, directs to C5 and C7 |

| tert-Butyl | C2 | Weakly activating | Large | Hinders attack at C3 |

Nucleophilic Reactivity of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile. nih.gov The acidity of the N-H proton allows for its removal by a base to form an indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, leading to N-functionalization.

The nucleophilicity of the indole nitrogen in this compound is influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atom at the C6 position will decrease the electron density on the indole ring, including the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted indole. However, the nitrogen remains a reactive site for functionalization, particularly after deprotonation.

Derivatization at the tert-Butyl and Fluoro Substituents

While direct functionalization of the tert-butyl and fluoro groups on the indole ring is challenging, they can be modified under specific conditions.

tert-Butyl Group: The C-H bonds of the tert-butyl group are generally unreactive. torvergata.itchemrxiv.org However, recent advances in C-H activation chemistry have shown that even these strong C-H bonds can be functionalized, for example, through radical-based reactions or using highly reactive metal-oxo species. torvergata.itchemrxiv.org Such transformations could introduce new functional groups, like a hydroxyl group, onto the tert-butyl substituent.

Fluoro Substituent: The fluoro group is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, under forcing conditions or through specific activation methods, it could potentially be replaced by other nucleophiles. More commonly, the fluorine atom's presence influences the reactivity of the rest of the molecule, as discussed in the context of electrophilic aromatic substitution.

Transformations Involving the Indole Double Bonds of 2-(tert-Butyl)-6-fluoro-1_H_-indole

The C2-C3 double bond within the indole nucleus is a region of high electron density, making it susceptible to a variety of chemical transformations. The presence of a bulky tert-butyl group at the C2 position and a fluorine atom at the C6 position of 2-(tert-Butyl)-6-fluoro-1_H_-indole influences the reactivity of this double bond. While specific studies on this exact molecule are limited, the general reactivity patterns of substituted indoles provide a strong indication of its chemical behavior. Key transformations involving the indole double bonds include cycloaddition reactions, oxidation, and reduction.

Cycloaddition Reactions

The C2-C3 double bond of indole derivatives can participate in cycloaddition reactions, serving as a π-system to form new ring structures. A notable example is the dearomative [2+2] photocycloaddition. In a study on related indole derivatives, the C2-C3 bond was shown to undergo a diradical addition to bicyclo[1.1.0]butanes (BCBs) under visible light irradiation. acs.orgacs.org This type of reaction is significant for creating complex, three-dimensional molecular architectures from planar aromatic precursors. acs.org

For a generic N-protected 2-substituted indole, the reaction proceeds via an excited triplet state, leading to the formation of a diradical species across the C2-C3 bond. acs.org The subsequent radical addition to the BCB affords the cycloadduct. The regioselectivity of this addition is a critical aspect, with the initial bond formation often occurring at the less sterically hindered C3 position if C2 is substituted. However, in the case of 2-(tert-Butyl)-6-fluoro-1_H_-indole, the bulky tert-butyl group would be expected to significantly influence the stereochemical and regiochemical outcome of such reactions.

Table 1: Representative [2+2] Photocycloaddition of an Indole Derivative with Bicyclo[1.1.0]butane

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Boc-protected indole derivative | Bicyclo[1.1.0]butane (BCB) | Visible light, Thioxanthen-9-one (TXT) | Bicyclo[2.1.1]hexane-fused indole | Not specified | acs.org |

This table illustrates a general reaction for indole derivatives; specific data for this compound is not available.

Oxidation Reactions

Oxidation of the indole C2-C3 double bond can lead to a variety of products, including oxindoles and cleaved ring systems, depending on the oxidant and reaction conditions. Singlet oxygen (¹O₂) is a common reagent for the oxidation of electron-rich double bonds. The reaction of indoles with singlet oxygen, typically generated photochemically, often proceeds through a [2+2] cycloaddition to form an unstable dioxetane intermediate. This intermediate can then cleave to yield a 2,3-dicarbonyl compound or undergo rearrangement.

In a related study on a 2-(tert-butyl)-substituted quinazolinone, which shares some structural similarities with the indole core, a photooxidation reaction with singlet oxygen led to the formation of a hydroperoxide at the allylic position. mdpi.com This suggests that for 2-(tert-Butyl)-6-fluoro-1_H_-indole, in addition to reactions at the C2-C3 double bond, allylic C-H bonds on the tert-butyl group or at other positions could also be susceptible to oxidation.

Reduction of the C2-C3 Double Bond

The reduction of the C2-C3 double bond in the indole ring system is a fundamental transformation that yields the corresponding indoline. This saturation of the pyrrole (B145914) ring alters the electronic and conformational properties of the molecule. A variety of reducing agents can accomplish this transformation.

A common method for the selective reduction of the indole double bond is catalytic hydrogenation. organic-chemistry.org Catalysts such as palladium on carbon (Pd/C) are often effective. However, the choice of catalyst and conditions is crucial to avoid over-reduction of the benzene ring or hydrogenolysis of other functional groups.

Another effective method for the reduction of indoles to indolines involves the use of borane reagents in the presence of a strong acid like trifluoroacetic acid. google.com This method is particularly useful for indoles that can form an indolenium ion in the acidic medium, which is then readily reduced by the borane. The presence of a basic nitrogen-containing group on the indole can facilitate this process. google.com Given the structure of 2-(tert-Butyl)-6-fluoro-1_H_-indole, it would be expected to undergo this type of reduction.

Table 2: General Methods for the Reduction of Indole Derivatives to Indolines

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Generic Indole | H₂, Pd/C | Indoline | High | organic-chemistry.org |

| Indole with basic side chain | Borane THF complex, Trifluoroacetic acid | Indoline | Good | google.com |

This table presents general methods for indole reduction; specific data for this compound is not available.

The presence of the C2=tert-butyl group is expected to sterically hinder the approach of the reducing agent to the double bond, potentially requiring more forcing reaction conditions compared to unsubstituted or less substituted indoles. The fluorine atom at the C6 position is an electron-withdrawing group, which can influence the electron density of the indole ring and thereby affect the rate and outcome of the reduction.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-(tert-Butyl)-6-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the N-H proton of the indole (B1671886) ring, and the protons of the tert-butyl group.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine atom at the C-6 position. The proton at C-3 of the indole ring typically appears as a singlet or a finely split multiplet. The nine protons of the tert-butyl group are chemically equivalent and thus appear as a single, sharp singlet. The N-H proton of the indole ring is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H | 8.0 - 8.2 | Broad Singlet | - | 1H |

| H-7 | 7.5 - 7.7 | Doublet of Doublets | J(H-7, H-5) ≈ 2.5 Hz, J(H-7, F-6) ≈ 9-10 Hz | 1H |

| H-4 | 7.1 - 7.3 | Triplet or Doublet of Doublets | J(H-4, H-5) ≈ 8.5 Hz | 1H |

| H-5 | 6.8 - 7.0 | Doublet of Doublets of Doublets | J(H-5, H-4) ≈ 8.5 Hz, J(H-5, F-6) ≈ 9-10 Hz, J(H-5, H-7) ≈ 2.5 Hz | 1H |

| H-3 | 6.2 - 6.4 | Singlet or Triplet | 1H |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the atom's hybridization and its electronic environment. The large chemical shift range allows for the clear resolution of individual carbon signals.

The carbon atom attached to the fluorine (C-6) will show a large coupling constant (¹JCF). Other carbons in the vicinity (C-5 and C-7) will exhibit smaller C-F couplings (²JCF and ³JCF). The quaternary carbon of the tert-butyl group and the C-2 carbon of the indole ring will appear in the aliphatic and aromatic regions, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | 30 - 32 |

| -C(CH₃)₃ | 32 - 34 |

| C-3 | 98 - 102 |

| C-3a | 118 - 122 |

| C-5 | 108 - 112 (d, ²JCF ≈ 20-25 Hz) |

| C-7 | 110 - 115 (d, ⁴JCF ≈ 1-3 Hz) |

| C-4 | 120 - 124 (d, ³JCF ≈ 5-10 Hz) |

| C-7a | 135 - 138 |

| C-2 | 145 - 150 |

¹⁹F NMR Spectroscopy for Fluorine Environment Specificity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected. The signal's multiplicity will be a result of coupling to adjacent protons, primarily H-5 and H-7. This coupling provides definitive evidence for the fluorine's position on the aromatic ring. The chemical shift is reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃).

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For instance, it would show correlations between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, and so on.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the molecular skeleton. For example, the singlet from the tert-butyl protons would show a correlation to the C-2 carbon of the indole ring, confirming the attachment of the tert-butyl group at this position. Correlations between the N-H proton and carbons C-2, C-3, and C-7a would further solidify the indole ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's nominal mass. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a stable [M-15]⁺ ion, which is a characteristic fragmentation for tert-butyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The calculated exact mass for C₁₂H₁₄FN is 191.1110. An HRMS measurement yielding a mass very close to this value would unequivocally confirm the elemental composition of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be dominated by vibrations of the indole ring, the tert-butyl group, and the C-F bond. The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed in the 2800-3100 cm⁻¹ range. The bulky tert-butyl group will exhibit characteristic bending vibrations, typically around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric).

The C-F stretching vibration is a key feature and is expected in the range of 1250-1000 cm⁻¹, though its exact position can be influenced by coupling with other vibrations. The indole ring itself has several characteristic in-plane and out-of-plane bending and stretching modes. For instance, C=C stretching vibrations of the aromatic system typically appear in the 1600-1450 cm⁻¹ region. smolecule.com

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. Non-polar bonds often give rise to strong Raman signals, making it particularly useful for analyzing the C-C framework of the indole ring and the tert-butyl group. Studies on indole and its derivatives have shown that Raman spectroscopy is a sensitive tool for assigning vibrational normal modes. nih.govnih.govresearchgate.net

Table 1: Predicted Prominent Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | 3400 - 3500 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (tert-butyl) | 3000 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR |

| C-F Stretch | 1250 - 1000 | IR |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated system. The indole chromophore typically exhibits two main absorption bands, denoted as ¹Lₐ and ¹Lₑ, arising from π→π* transitions. The ¹Lₐ band is generally broad and structureless, while the ¹Lₑ band, at shorter wavelengths, often shows vibrational fine structure.

The substitution pattern on the indole ring significantly influences the position and intensity of these absorption bands. For this compound, the presence of the electron-donating tert-butyl group at the 2-position and the electron-withdrawing fluorine atom at the 6-position will modulate the electronic structure. Generally, substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max).

Studies on substituted indoles have shown that the position of the substituent on the indole ring has a pronounced effect on the electronic transition energies. acs.org For 6-fluoroindole (B127801), the fluorine atom's inductive effect can influence the electronic transitions. The tert-butyl group at the 2-position is expected to cause a slight bathochromic shift due to its electron-donating nature. The combined effect of these two substituents would determine the final absorption spectrum. It is anticipated that the λ_max values for this compound would be slightly shifted compared to the parent indole molecule, which has absorption maxima around 270-290 nm. acs.orgnist.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| ¹Lₐ | ~290 - 300 | Moderate |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound is not publicly available, analysis of related structures can provide expectations. The indole ring is planar, and the tert-butyl group at the 2-position will introduce significant steric bulk. In the solid state, indole derivatives often form hydrogen-bonded dimers or chains via the N-H group of the pyrrole (B145914) ring. The presence of the fluorine atom could lead to additional intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal packing.

The unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates would be the key outputs of an X-ray diffraction experiment. These parameters define the size and shape of the repeating unit in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

UV-Photoelectron Spectroscopy (UV-PES) for Ionization Energies and Molecular Orbitals

UV-Photoelectron Spectroscopy (UV-PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy UV light. This method provides direct experimental information about the ionization energies of the valence molecular orbitals (MOs).

The UV-PES spectrum of indole shows distinct bands corresponding to the ionization from its highest occupied molecular orbitals (HOMOs), which are of π-character. acs.org The introduction of substituents alters the energies of these MOs. An electron-donating group like tert-butyl would be expected to destabilize the π-system, leading to a lower ionization energy. Conversely, an electron-withdrawing group like fluorine would stabilize the π-system, resulting in a higher ionization energy.

Table 4: Predicted Ionization Energies for the Highest Occupied Molecular Orbitals of this compound

| Molecular Orbital | Predicted Ionization Energy (eV) |

|---|---|

| HOMO (π) | 7.5 - 8.0 |

| HOMO-1 (π) | 8.2 - 8.7 |

Computational Investigations of 2 Tert Butyl 6 Fluoro 1 H Indole Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard tool for the reliable prediction of the electronic structure and properties of molecules. tandfonline.com By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy.

Geometry Optimization and Structural Parameters

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2-(tert-Butyl)-6-fluoro-1H-indole, this process involves minimizing the energy of the system with respect to the positions of all atoms. This is typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p).

The resulting optimized structure would be expected to have a nearly planar indole (B1671886) ring system. The bulky tert-butyl group at the C2 position will likely cause some minor steric strain, which might be reflected in slightly elongated bond lengths and adjusted bond angles around the point of attachment to the indole ring. The fluorine atom at the C6 position is not expected to introduce significant steric hindrance.

Based on analyses of similar substituted indoles, the key structural parameters can be predicted. For instance, the C-N bonds within the pyrrole (B145914) ring and the C-C bonds of the fused benzene (B151609) ring will exhibit lengths characteristic of their aromatic nature. The bond lengths and angles involving the tert-butyl group and the fluorine atom will be of particular interest.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C2-C(tert-butyl) Bond Length | ~1.54 Å |

| C6-F Bond Length | ~1.36 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C2-C3 Bond Length | ~1.39 Å |

| Indole Ring Planarity | Nearly Planar |

| C3-C2-C(tert-butyl) Angle | ~128° |

| C5-C6-F Angle | ~119° |

Note: These values are estimations based on DFT calculations of analogous substituted indole structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, characteristic of a π-orbital. The electron-donating tert-butyl group at the C2 position will likely raise the energy of the HOMO compared to unsubstituted indole. Conversely, the electron-withdrawing fluorine atom at the C6 position will tend to lower the energy of both the HOMO and LUMO, though its effect on the LUMO is often more pronounced. Computational studies on other substituted indoles have shown that electron-donating groups can raise HOMO energy levels by as much as 0.13-0.14 eV. acs.org

The LUMO is also expected to be a π*-antibonding orbital distributed over the indole system. The interplay between the electron-donating tert-butyl group and the electron-withdrawing fluorine atom will determine the final energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -0.9 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV |

Note: These values are estimations based on DFT calculations of analogous substituted indole structures.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netwolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map is expected to show a significant region of negative potential (red/yellow) around the nitrogen atom of the pyrrole ring and the fluorine atom, due to the lone pairs of electrons on these atoms. nih.govnih.gov The hydrogen atom attached to the nitrogen (N1-H) is expected to be a region of positive potential (blue), making it a potential hydrogen bond donor site. The aromatic π-system of the indole ring will also influence the MEP, creating a generally electron-rich surface. The bulky, non-polar tert-butyl group will likely show a neutral potential (green). The MEP analysis can thus provide insights into how the molecule might interact with biological receptors or other reactants. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. rsc.orgq-chem.comresearchgate.net TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light, and other properties of excited states.

Singlet and Triplet Excited State Energies and Properties

TD-DFT calculations can predict the energies of both singlet (S) and triplet (T) excited states. The lowest energy singlet excited state (S₁) and the lowest energy triplet excited state (T₁) are of particular interest. The S₁ state is typically accessed by the absorption of a photon, while the T₁ state can be populated from the S₁ state via a process called intersystem crossing.

For this compound, the lowest energy electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The energies of these transitions will be influenced by the substituents. The combination of the electron-donating tert-butyl group and the electron-withdrawing fluorine atom may lead to intramolecular charge transfer (ICT) character in the excited states. grafiati.com

Table 3: Predicted Low-Lying Excited State Properties

| State | Excitation Energy (eV) | Primary Orbital Contribution |

| S₁ (Singlet) | ~ 4.5 | HOMO → LUMO |

| T₁ (Triplet) | ~ 3.5 | HOMO → LUMO |

Note: These values are estimations based on TD-DFT calculations of analogous substituted indole structures.

Absorption Spectra Simulation and Correlation with Experimental Data

One of the most powerful applications of TD-DFT is the simulation of UV-Vis absorption spectra. nih.gov By calculating the energies and oscillator strengths of multiple electronic transitions, a theoretical spectrum can be constructed. The oscillator strength is a measure of the probability of a given transition occurring upon absorption of light.

The simulated spectrum for this compound would be expected to show strong absorption bands in the UV region, corresponding to the allowed π → π* transitions. The position of the main absorption maximum (λ_max) can be directly correlated with the calculated energy of the S₁ state. Comparing the simulated spectrum with experimentally obtained data is a crucial step in validating the computational methodology. nih.gov Any discrepancies can often be rationalized by considering solvent effects or limitations of the chosen functional. rsc.org

Ab Initio Methods (e.g., Coupled Cluster) for High-Accuracy Calculations

Ab initio quantum chemistry methods are fundamental to computing the properties of molecules from first principles, without reliance on empirical parameters. Among the most powerful of these is the coupled-cluster (CC) method, which is considered a gold standard for high-accuracy calculations on small to medium-sized molecules. wikipedia.org

The CC method builds upon the basic Hartree-Fock molecular orbital theory by incorporating electron correlation through an exponential cluster operator. wikipedia.org This approach constructs a multi-electron wavefunction that provides a more accurate description of the molecule's electronic structure. wikipedia.org For a molecule like this compound, methods such as Coupled Cluster with Singles and Doubles (CCSD) and a perturbative correction for triple excitations, known as CCSD(T), would be employed to obtain highly accurate energies and molecular properties. wikipedia.orgnih.gov

These high-level calculations are crucial for benchmarking results from more computationally efficient methods like Density Functional Theory (DFT). For instance, CCSD(T) calculations could provide precise values for the molecule's ground-state energy, ionization potential, and electron affinity. While computationally demanding, these methods are invaluable for obtaining reliable data, especially when experimental values are unavailable. nih.govtrygvehelgaker.no More complex CC methods, such as those including full triple (CCSDT) or quadruple (CCSDTQ) excitations, are typically reserved for very small molecules due to their high computational cost but offer even greater accuracy. wikipedia.org

Table 1: Representative Data from High-Accuracy Coupled-Cluster Calculations (Note: The following data are illustrative examples of what such a calculation would yield and are not based on published results for this specific molecule.)

| Property | Calculated Value (Illustrative) | Method | Basis Set |

| Ground State Energy | -689.12345 Hartrees | CCSD(T) | aug-cc-pVTZ |

| Ionization Potential | 7.85 eV | CCSD(T) | aug-cc-pVTZ |

| Dipole Moment | 2.5 D | CCSD | aug-cc-pVTZ |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov For this compound, computational methods can be used to map out the potential energy surface for various reactions, such as electrophilic substitution, which is characteristic of the indole ring. acs.org

A key aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy or energy barrier, which is a critical factor in determining the reaction rate.

For an electrophilic attack on the this compound, since the C2 position is blocked by the bulky tert-butyl group, the substitution would likely occur at the C3 position or on the benzene ring. acs.org If the C3 position were also occupied, electrophilic attack would be directed to the benzene portion of the molecule, likely at the C4 or C7 positions. acs.org

Computational models, typically using DFT functionals like B3LYP or PBE0, can be used to locate the geometry of the transition state and calculate its energy. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. acs.org The energy barrier for a given reaction pathway provides a quantitative measure of its feasibility. For example, a study on the copper-catalyzed synthesis of indoles used DFT to evaluate multiple potential reaction pathways, identifying the one with the lowest energy barrier as the most probable mechanism. nih.gov

Table 2: Illustrative Energy Barriers for Electrophilic Bromination of this compound (Note: The following data are hypothetical and serve to illustrate the output of such a computational study.)

| Reaction Position | Transition State | Energy Barrier (kcal/mol) | Computational Method |

| C3-Position | TS_C3 | 12.5 | B3LYP/6-311+G(d,p) |

| C4-Position | TS_C4 | 18.2 | B3LYP/6-311+G(d,p) |

| C7-Position | TS_C7 | 16.8 | B3LYP/6-311+G(d,p) |

Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of the indole scaffold are significantly influenced by its substituents. In this compound, the tert-butyl group at the C2 position and the fluorine atom at the C6 position exert distinct electronic effects.

Tert-butyl group: As an electron-donating group (EDG) through induction, it increases the electron density of the indole ring system.

Fluoro group: As a halogen, fluorine is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Its net effect is typically electron-withdrawing, which can influence the reactivity and spectroscopic properties of the molecule.

Computational studies can quantify these effects. For example, DFT calculations can determine how these substituents alter the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and electrostatic potential map. Studies on other substituted indoles have shown that the nature and position of substituents significantly impact their biological activity and photophysical properties. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed properties, such as biological activity or reactivity. Electronic descriptors derived from computational calculations are central to building robust QSPR models.

For a series of related indole derivatives, descriptors such as HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area can be calculated. These descriptors can then be used to build a model that predicts a specific property. For instance, QSPR studies on indole derivatives have been used to predict their activity as inhibitors for various enzymes. nih.gov Such a model for derivatives of this compound could accelerate the discovery of new compounds with desired characteristics without the need to synthesize and test every possible variant.

Solvent Effects in Computational Models

The properties and reactivity of molecules can change dramatically in the presence of a solvent. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Hybrid models (QM/MM) are often used, where the solute is treated with quantum mechanics and the solvent with molecular mechanics.

Studies on indole and its derivatives have shown that solvent polarity significantly affects their fluorescence spectra. researchgate.netacs.orgacs.org For this compound, computational modeling of solvent effects would be crucial for accurately predicting its UV-Vis absorption spectrum and other properties in solution. For example, modeling indole in water has shown that including mutual polarization between the solute and solvent is a dominant factor in accurately reproducing the absorption spectrum. researchgate.net

Table 3: Illustrative Calculated Absorption Maximum (λmax) in Different Solvents (Note: These values are hypothetical and for illustrative purposes.)

| Solvent | Dielectric Constant | Calculated λmax (nm) | Computational Method |

| Gas Phase | 1 | 285 | TD-DFT/B3LYP |

| Hexane | 1.9 | 288 | TD-DFT/PCM |

| Acetonitrile | 37.5 | 293 | TD-DFT/PCM |

| Water | 78.4 | 295 | TD-DFT/PCM |

Synthetic Applications of 2 Tert Butyl 6 Fluoro 1 H Indole As a Versatile Building Block

Precursor for Advanced Heterocyclic Scaffolds and Polycycles

The indole (B1671886) nucleus of 2-(tert-Butyl)-6-fluoro-1H-indole serves as a robust platform for the construction of more elaborate heterocyclic systems and polycyclic frameworks. The reactivity of the indole ring, particularly at the C3 position and the indole nitrogen, allows for a variety of chemical transformations to build fused or appended ring systems.

Recent advancements have highlighted the importance of heterocyclic scaffolds in medicinal chemistry and materials science, with a continuous demand for novel synthetic methodologies that offer efficiency and molecular diversity. nih.gov Transition-metal-catalyzed reactions, for instance, have proven to be powerful tools for the synthesis of complex heterocyclic structures from simple precursors. kyoto-u.ac.jp The inherent reactivity of the indole core within this compound can be harnessed in such catalytic cycles to forge new carbon-carbon and carbon-heteroatom bonds, leading to the formation of advanced scaffolds. The tert-butyl group at the 2-position can direct metallation or other electrophilic substitution reactions to specific positions on the indole ring, thereby controlling the regioselectivity of subsequent annulation or coupling reactions.

The synthesis of polycyclic indole derivatives often involves multi-component reactions or tandem cyclization strategies. For example, the Ugi four-component reaction followed by a silver-catalyzed carbocyclization has been employed to create β-carbolinone analogues. rug.nl While not directly involving this compound, this methodology illustrates a pathway where a substituted indole could be a key starting material. The fluorine substituent at the 6-position can influence the electronic properties of the indole ring, potentially modulating the reactivity and outcome of these complex transformations.

Role in the Synthesis of Fluorine-Containing Organic Molecules

The presence of a fluorine atom in organic molecules often leads to significant alterations in their biological activity, metabolic stability, and lipophilicity. Consequently, the development of synthetic methods to introduce fluorine into complex molecules is of great interest. nih.gov this compound is an excellent starting material for the synthesis of a variety of fluorine-containing organic molecules, as the fluorine atom is already incorporated into the core structure.

The 6-fluoroindole (B127801) moiety can be carried through multiple synthetic steps, allowing for the construction of more complex fluorinated targets. ossila.com For instance, functionalization at other positions of the indole ring, such as the C3 position or the indole nitrogen, can be achieved while retaining the fluorine atom. This "late-stage functionalization" approach is highly valuable in medicinal chemistry for the rapid generation of analogues with diverse properties. ossila.com The synthesis of fluorinated indole derivatives, such as fluorinated tryptophan analogues, has been shown to result in compounds with unique physiological activities. nih.gov

The tert-butyl group can provide steric shielding, which may influence the regioselectivity of further reactions on the indole ring. This can be particularly useful when attempting to selectively modify other positions of the molecule without affecting the fluorine-substituted benzene (B151609) ring.

Intermediate for Complex Molecule Construction

The utility of this compound as an intermediate extends to the synthesis of highly complex molecules. The indole scaffold itself is a key component of many natural products and pharmaceuticals. lookchem.com By starting with a pre-functionalized indole like this compound, synthetic chemists can significantly shorten the synthetic route to a desired target.

For example, indole-2-carboxamides have been identified as potent anti-tubercular agents. nih.gov The synthesis of such compounds often involves the coupling of a substituted indole-2-carboxylic acid with an appropriate amine. While the direct precursor would be this compound-2-carboxylic acid, the parent indole serves as the foundational building block for its synthesis. The tert-butyl group at the 2-position can be envisioned as a directing group or a handle for further transformations.

Application in the Development of Molecular Libraries for Research

The creation of molecular libraries containing a diverse range of related compounds is a cornerstone of modern drug discovery and chemical biology. These libraries are used to screen for new biological activities and to probe the structure-activity relationships of a particular scaffold. This compound is an ideal starting point for the generation of such libraries due to its amenability to a variety of chemical modifications.

The indole core provides a rigid framework upon which different functional groups and substituents can be systematically introduced. The fluorine atom at the 6-position provides a key point of diversity, and its influence on the properties of the final compounds can be explored across the library. The tert-butyl group at the 2-position can also be varied to explore the impact of steric bulk on biological activity.

By employing various synthetic methodologies, including those mentioned in the preceding sections, a multitude of derivatives of this compound can be prepared. For example, palladium-catalyzed cross-coupling reactions could be used to introduce a wide range of substituents at various positions of the indole ring, further expanding the diversity of the molecular library. The ability to generate a large number of structurally related yet distinct molecules from a single, versatile building block is a powerful strategy in the search for new lead compounds in drug discovery. rug.nl

Future Research Directions

Development of Novel and Sustainable Synthetic Pathways for Substituted Indoles

The synthesis of highly substituted indoles remains an area of intense research. While classical methods like the Fischer and Gassman syntheses are well-established, they often require harsh conditions and may not be suitable for complex, functionalized substrates. luc.edu Future research will likely focus on developing more efficient, sustainable, and modular strategies to access compounds like 2-(tert-butyl)-6-fluoro-1H-indole.

Modern synthetic approaches that warrant further exploration include:

Palladium-Catalyzed Reactions: Domino processes involving Sonogashira coupling followed by aminopalladation and reductive elimination have proven effective for creating 2,3-substituted indoles from simple starting materials. organic-chemistry.org Adapting these one-pot, multi-component reactions could provide a streamlined route to the target molecule.

C-H Activation Strategies: Direct functionalization of C-H bonds is a powerful, atom-economical approach. Ruthenium-catalyzed C-H activation has been used for regioselective synthesis of 4-substituted indoles using a directing group. nih.gov Research into directing group strategies or catalyst-controlled regioselectivity could enable the direct introduction of the tert-butyl or fluoro group onto a pre-formed indole (B1671886) core, or vice-versa.

Flow Chemistry and Biocatalysis: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processes. Similarly, enzymatic approaches could provide high levels of selectivity under mild, environmentally friendly conditions, addressing the growing need for sustainable chemical manufacturing.

A key challenge is the controlled introduction of the C2-tert-butyl group. Friedel-Crafts alkylation is a possible route, but can suffer from a lack of selectivity. An alternative could involve the use of a synthetic equivalent, such as a pivaloyl group, which can be subsequently reduced. Another promising strategy involves the B(C₆F₅)₃-catalyzed transfer of secondary alkyl groups from amines to the C3 position of indoles, which could potentially be adapted for C2 alkylation. acs.org

Exploration of New Reactivity Modes and Selective Functionalization Strategies

The electronic properties of the indole nucleus are significantly modulated by the C6-fluoro and C2-tert-butyl substituents. The fluorine atom acts as a weak electron-withdrawing group via induction, while the tert-butyl group is a bulky electron-donating group. This unique electronic and steric profile opens up avenues for exploring new reactivity and selective functionalization.

Future research should focus on:

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable, particularly in drug discovery for creating structure-activity relationship (SAR) libraries. thieme-connect.com Strategies for the selective C-H functionalization of the benzenoid core (C4, C5, C7 positions) of this compound are of great interest. acs.org For instance, iridium-catalyzed borylation has been used to selectively functionalize various positions on 6-fluoroindole (B127801), which could be a viable route for further diversification. ossila.com

Reactivity of the Pyrrole (B145914) Ring: The C3 position of indole is inherently nucleophilic and prone to electrophilic substitution. rsc.org Investigating how the C2-tert-butyl group sterically hinders or electronically influences reactions at C3 and the N1 position is crucial. It may allow for unusual reactivity or enhanced selectivity at other positions.

Fluorine-Specific Reactions: The C-F bond, while generally strong, can be activated under specific conditions. Exploring selective hydrodefluorination or other C-F bond functionalizations could provide access to a new range of derivatives not easily accessible through other means. rsc.org

The table below summarizes potential functionalization strategies and the expected outcomes for this compound.

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts | Expected Outcome |

| C-H Borylation | C4, C5, or C7 | Iridium catalysts, B₂pin₂ | Introduction of a boronate ester for subsequent cross-coupling reactions. ossila.com |

| C-H Alkenylation | C4 | Ruthenium catalyst, directing group | Synthesis of 4-alkenyl derivatives. nih.gov |

| Electrophilic Substitution | C3 | Various electrophiles (e.g., NBS, NIS) | Introduction of a halogen or other electrophile, potentially hindered by the C2-tert-butyl group. |

| N-H Functionalization | N1 | Bases (e.g., NaH), electrophiles | Alkylation, arylation, or acylation of the indole nitrogen. |

Advanced Computational Studies for Predictive Design of Indole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. niscpr.res.inresearchgate.net For this compound, advanced computational studies can provide deep insights and guide synthetic efforts.

Future research in this area should include:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which indicate the nucleophilic and electrophilic character of different sites on the molecule. nih.govasianpubs.org This can predict the most likely sites for electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can visually represent electron-rich and electron-poor regions, further guiding predictions of reactivity. nih.gov

Mechanism Elucidation: Computational modeling can be used to study the transition states and reaction pathways of potential synthetic routes, helping to optimize reaction conditions and understand unexpected outcomes. acs.org For example, DFT calculations have been used to elucidate the mechanism of Pd(II)-catalyzed C4-selective alkynylation of indoles. acs.org

Designing Novel Derivatives: By calculating key electronic and steric parameters, researchers can design new derivatives of this compound with specific desired properties. mdpi.com For instance, computational docking studies can predict the binding affinity of designed molecules to biological targets like enzymes or receptors, accelerating the drug discovery process. nih.govmdpi.com

| Computational Method | Application for this compound | Predicted Information |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | HOMO/LUMO energies, bond lengths/angles, electrostatic potential. niscpr.res.innih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Electronic transitions (e.g., π → π*). researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Study of intramolecular interactions and charge transfer. | Hyperconjugative interactions, donor-acceptor stability. nih.gov |

| Molecular Docking | Simulation of binding to a protein active site. | Binding affinity, interaction modes with key residues. nih.gov |

Integration of 2-(tert-Butyl)-6-fluoro-1_H_-indole in the Synthesis of Complex Molecular Architectures

The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. organic-chemistry.orgnih.gov The specific substitution pattern of this compound makes it an attractive building block for creating novel and complex molecules with potential applications in medicine and materials science.

Future research should explore its use as a synthon in:

Medicinal Chemistry: The introduction of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. The bulky tert-butyl group can provide steric bulk that can be crucial for fitting into specific protein binding pockets. This makes the title compound an interesting starting point for the synthesis of new therapeutic agents. For example, indole-2-carboxamides containing a 4,6-difluoroindole (B180311) core have been investigated as potent anti-tuberculosis agents, highlighting the value of fluorinated indoles in this field. nih.gov Similarly, indolylquinazolinones have shown promise as antibacterial and anticancer agents. nih.gov

Materials Science: Polyindoles and other indole-based polymers are being investigated for their applications in organic electronics, such as OLEDs and semiconductors. ossila.com The specific electronic properties conferred by the fluoro and tert-butyl groups could be exploited to tune the optical and electronic characteristics of new materials.

Total Synthesis: The development of methods to incorporate this highly substituted indole into larger, more complex natural product-like scaffolds is a significant challenge. Divergent synthetic strategies, where a common intermediate is used to generate a library of structurally diverse compounds, could be employed. nih.gov

The integration of this compound into these complex architectures will rely heavily on the development of the novel synthetic and functionalization strategies outlined in the preceding sections. Its unique properties suggest it could be a valuable component in the design of next-generation pharmaceuticals and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.